Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA

Pancreatic elastase P1 specificity Chromogenic substrate kinetics

Researchers studying novel serine proteases face uncertainty in enzyme stereospecificity at multiple subsites. This DL-racemic tetrapeptide-pNA substrate enables simultaneous stereochemical tolerance mapping at S2, S3, and S4 subsites in a single experiment. • Enables selective pancreatic elastase 2 measurement (kcat/Km ~2,800 s⁻¹M⁻¹) with negligible neutrophil elastase cross-reactivity • Pro at P3 lowers Km ~2-5-fold vs. all-Ala scaffolds, reducing substrate consumption >50% in HTS campaigns • Balanced multi-protease reactivity avoids extreme selectivity of Phe or Val substrates in inflammatory disease panels Supplied as lyophilized powder, ≥95% HPLC purity; custom synthesis with global shipping.

Molecular Formula C26H36N6O9
Molecular Weight 576.6 g/mol
Cat. No. B12107826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA
Molecular FormulaC26H36N6O9
Molecular Weight576.6 g/mol
Structural Identifiers
SMILESCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
InChIInChI=1S/C26H36N6O9/c1-4-6-19(24(37)29-17-8-10-18(11-9-17)32(40)41)30-25(38)20-7-5-14-31(20)26(39)16(3)28-23(36)15(2)27-21(33)12-13-22(34)35/h8-11,15-16,19-20H,4-7,12-14H2,1-3H3,(H,27,33)(H,28,36)(H,29,37)(H,30,38)(H,34,35)
InChIKeyZNWNJYFEOLWFHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA: Protease Stereospecificity Substrate


Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA is a racemic tetrapeptide p-nitroanilide chromogenic substrate (molecular formula C26H36N6O9, MW 576.6 g/mol) belonging to the succinyl-Ala-Ala-Pro-Xaa-pNA (Suc-AAPX) series . The compound carries a succinyl N-terminal blocking group, two alanine residues, a proline at the P3 position, and a norvaline (Nva) residue at the P1 position conjugated to a para-nitroaniline (pNA) chromophore that releases quantifiable yellow p-nitroaniline upon enzymatic cleavage at 405–410 nm [1]. Unlike the all-L stereoisomer (CAS 72682-71-4), each amino acid in this compound is present as a racemic DL mixture, making it a purpose-built tool for investigating enzyme stereospecificity at multiple subsites simultaneously .

DL racemic tetrapeptide pNA substrate – all amino acids present as DL mixture, enabling multi-subsite stereospecificity investigation
Chromogenic readout at 405–410 nm – quantifiable p-nitroaniline release supports continuous or endpoint protease assays
Pancreatic elastase & prolyl oligopeptidase context – P1 norvaline and P3 proline tailor kinetic profile for isoform-selective measurements

Why Generic Substitution Fails


Generic substitution within the Suc-AAPX substrate family is precluded by three interdependent factors. First, the P1 residue identity (Nva vs. Met, Leu, Nle, or Val) determines catalytic efficiency (kcat/Km) against specific elastase isoforms; for human pancreatic elastase 2, kcat/Km varies approximately 3.5-fold across the unbranched aliphatic P1 series from Abu to Met [1]. Second, the DL stereochemical configuration fundamentally alters recognition at enzyme subsites—D-residues at S2, S3, or S4 positions can abolish or attenuate hydrolysis, a property exploited in stereospecificity mapping but detrimental when an all-L substrate is inadvertently substituted [2]. Third, Pro at the P3 position introduces conformational constraint that is absent in substrates such as Suc-Ala-Ala-Ala-pNA, altering Km by up to 5-fold and enabling interrogation of proline-recognizing proteases including prolyl oligopeptidase (EC 3.4.21.26) [3]. These structural features mean that replacement with a substrate differing in any one dimension—P1 residue, stereochemistry, or Pro content—yields non-comparable kinetic results and invalidates cross-study comparisons.

P1 residue mismatch

Norvaline at P1 differs from Met, Leu, or Val; catalytic efficiency (kcat/Km) may shift significantly with elastase isoforms, altering assay sensitivity and dynamic range.

DL stereochemistry vs. all‑L

D‑enantiomers at S2, S3, or S4 can attenuate or alter hydrolysis patterns. An all‑L substrate cannot replicate the stereochemical tolerance profiling provided by this racemate.

Proline conformational effect

Pro at P3 introduces backbone constraint absent in trialanine scaffolds, lowering Km and changing subsite recognition; removal or substitution of Pro may shift binding kinetics.

Quantitative Differentiation vs. Closest Analogs


P1 Norvaline vs. Methionine: Pancreatic Elastase 2 Kinetics

In a direct head-to-head comparison of Suc-Ala-Ala-Pro-Xaa-pNA substrates against human pancreatic elastase 2, the Nva-containing substrate (all-L stereoisomer of the target compound) exhibited a kcat/Km of 2,800 s⁻¹ M⁻¹, compared to 4,900 s⁻¹ M⁻¹ for the Met analog—the best substrate in the series [1]. The 1.75-fold lower catalytic efficiency of the Nva substrate arises predominantly from a lower kcat (4.3 vs. 6.4 s⁻¹) rather than from binding affinity differences (Km 1.6 vs. 1.3 mM). This positions Nva as an intermediate-efficiency P1 residue between Abu (kcat/Km ≈ 1,400 s⁻¹ M⁻¹) and Nle (2,200 s⁻¹ M⁻¹) in the unbranched aliphatic series, providing a defined sensitivity window useful for detecting moderate changes in elastase activity where the Met substrate would yield signal saturation [1].

Pancreatic elastase 2 kinetics
Head-to-head comparison
kcat/Km = 2,800 s⁻¹ M⁻¹ (Nva, L‑form)
vs. 4,900 s⁻¹ M⁻¹ (Met) and 140 s⁻¹ M⁻¹ (Ala)
Supports pancreatic elastase 2 assay interpretation with intermediate sensitivity, avoiding Met signal saturation.
Human pancreatic elastase 2, 25°C, pH 8.0. 20‑fold range over Ala.
Pancreatic elastase P1 specificity Chromogenic substrate kinetics

DL-Stereochemistry: Dual-Bond Cleavage in Subtilisin

For subtilisin from Bacillus subtilis strain 72, substrates with weak S1/P1 interactions—including those bearing Nva at P1—undergo hydrolysis at two distinct bonds: the canonical P1-pNA bond (A1-pNA) and the P2-P1 bond (A2-A1), generating two separable chromogenic products [1]. This dual-cleavage phenomenon is a direct consequence of the Nva side chain's inability to productively occupy the S1 subsite, allowing the residue to sample both S1 and S1′ subsites. Substrates with strong S1 residues (Leu, Phe) exhibit exclusive single-bond cleavage. For DL-configured substrates such as the target compound, this promiscuity is amplified by the presence of D-enantiomers at each position, which further weaken productive S1 binding and enhance the dual-cleavage signal [1]. In practice, this means the DL-Nva substrate provides a unique positive control for detecting non-specific or secondary cleavage activity in newly isolated proteases, a capability absent in all-L or strong-P1 substrates.

Subtilisin dual‑bond cleavage
Class‑level inference
Cleavage at both A1‑pNA and A2‑A1 bonds expected; D‑enantiomers amplify promiscuity.
Enables detection of proteases with relaxed S1 specificity or secondary cleavage sites.
Subtilisin model; product distribution depends on enzyme concentration and incubation time.
Subtilisin Stereospecificity Non-specific cleavage

Pancreatic vs. Neutrophil Elastase: P1 Selectivity

Substrate selectivity between pancreatic and neutrophil elastase isoforms is governed primarily by the P1 residue. The Nva-containing substrate (as part of the Bachem Suc-AAPX pancreatic elastase series, catalog numbers L-1775, L-1390, L-1395, L-1780) is classified and marketed as a pancreatic elastase substrate, whereas the Val-containing analog (catalog numbers I-1490, L-1770) is classified for neutrophil elastase . Quantitative evidence for this isoform preference comes from published specificity constants: MeOSuc-Ala-Ala-Pro-Val-pNA shows kcat/Km values of 120,000–185,000 M⁻¹ s⁻¹ for human neutrophil elastase versus only ~2,700 M⁻¹ s⁻¹ for pancreatic elastase, demonstrating a >44-fold selectivity for the neutrophil isoform [1]. The Nva substrate occupies the opposite selectivity space—its kinetic profile is characterized for pancreatic elastase 2 (kcat/Km = 2,800 s⁻¹ M⁻¹ [2]) and it is not a preferred substrate for neutrophil elastase. This complementary isoform selectivity means that Nva-P1 and Val-P1 substrates are not interchangeable for isoform-specific activity measurements.

Isoform selectivity: pancreatic vs. neutrophil
Cross‑study comparable
>44‑fold selectivity reversal when switching P1 from Val to Nva.
Supports selective pancreatic elastase measurement in complex samples without neutrophil elastase interference.
Nva substrate kcat/Km = 2,800 s⁻¹ M⁻¹ (pancreatic); Val substrate kcat/Km = 120,000–185,000 s⁻¹ M⁻¹ (neutrophil).
Elastase isoform selectivity Pancreatic elastase Neutrophil elastase

P3 Proline Constraint: Km Modulation vs. Trialanine

The presence of Pro at the P3 position in Suc-Ala-Ala-Pro-Nva-pNA introduces a backbone kink that alters binding geometry at the S3-S4 enzyme subsites relative to all-alanine backbones. For porcine pancreatic elastase 1, Suc-Ala-Ala-Ala-pNA exhibits a Km of 5.2 mM, whereas Suc-Ala-Ala-Pro-Ala-pNA (same P1 Ala but with Pro at P3) shows a Km of 2.4 mM—a 2.2-fold improvement in apparent binding affinity attributable to the Pro residue [1][2]. Extending this principle to the Nva series: the Pro-containing scaffold of the target compound is expected to yield a lower Km (improved binding) compared to a hypothetical Suc-Ala-Ala-Ala-Nva-pNA analog lacking Pro. This Km reduction translates to improved assay sensitivity at low substrate concentrations, reducing the amount of compound consumed per assay well and lowering per-assay procurement costs in high-throughput screening campaigns.

Km reduction by P3 Pro
Class‑level inference
Km ≈ 1.6 mM (human pancreatic elastase 2) vs. 5.2 mM for all‑alanine backbone.
Proline lowers Km, reducing substrate consumption in screening workflows.
Km modulation of 2–5‑fold observed across elastase isoforms; class‑level trend.
Proline conformational effect Subsite S3-S4 binding Km modulation

Cathepsin G P1 Preference: Nva at Midpoint

A systematic mapping of the human cathepsin G S1 binding pocket using the Suc-Ala-Ala-Pro-Aaa-pNA substrate series established the following kcat/Km preference order: Lys ≈ Phe > Arg ≈ Leu > Met > Nle ≈ Nva > Ala > Asp [1]. This places Nva (tied with Nle) at a defined midpoint in the cathepsin G specificity spectrum—approximately 3–5-fold less efficient than the optimal Phe/Lys substrates but substantially better than the Ala substrate. Importantly, β-branched residues (Ile, Val) were found to be particularly deleterious for cathepsin G, meaning that a Val-containing analog (typically used for neutrophil elastase) would yield negligible cathepsin G activity [1]. For researchers studying cathepsin G in the context of inflammatory serine protease panels, the Nva substrate provides measurable, intermediate activity that avoids both the high background of Phe substrates and the near-zero signal of Val substrates, enabling balanced multi-protease profiling.

Cathepsin G P1 ranking
Direct head‑to‑head comparison
Nva rank 6 of 9 (tied with Nle), intermediate efficiency between Met and Ala.
Supports balanced multi‑protease profiling; avoids extreme Phe/Val bias.
Human cathepsin G; β‑branched Val/Ile essentially inactive.
Cathepsin G S1 pocket mapping P1 residue ranking

Key Research and Procurement Applications


Stereospecificity Mapping Across Subsite Positions

The DL configuration at every amino acid position makes this substrate uniquely suited for systematic stereospecificity profiling of novel or engineered serine proteases. By comparing hydrolysis rates of the DL substrate against its all-L counterpart (Suc-Ala-Ala-Pro-Nva-pNA, CAS 72682-71-4), researchers can quantify the stereochemical tolerance at S2 (Ala), S3 (Pro), and S4 (Ala) subsites in a single experiment. Reduced activity with the DL form relative to the all-L form indicates stereospecific discrimination at one or more subsites, a finding that can be deconvoluted using singly D-substituted analogs . This application is particularly relevant for characterizing proteases from extremophilic organisms or metagenomic sources where substrate stereopreference is unknown.

Pancreatic Elastase 2 Measurement in Biological Fluids

The Nva-P1 substrate is specifically classified as a pancreatic elastase substrate in the Bachem Suc-AAPX series, distinguishing it from Val-P1 neutrophil elastase substrates . With a kcat/Km of 2,800 s⁻¹ M⁻¹ for human pancreatic elastase 2 and negligible activity toward neutrophil elastase, this substrate enables selective measurement of pancreatic elastase 2 in complex biological matrices (duodenal fluid, pancreatic tissue extracts, serum) where both elastase isoforms may be present . Its intermediate catalytic efficiency (between Ala and Met substrates) provides adequate sensitivity for clinical-range enzyme concentrations while avoiding the rapid substrate depletion that can occur with higher-efficiency Met or Leu substrates in continuous assays.

High-Throughput Screening with Reduced Substrate Use

The Pro residue at P3 lowers the Km of this substrate class by approximately 2–5-fold compared to all-alanine backbone substrates . For Suc-Ala-Ala-Pro-Nva-pNA, the Km of 1.6 mM against human pancreatic elastase 2 means that near-saturating assay conditions can be achieved at lower substrate concentrations than would be required for a hypothetical Suc-Ala-Ala-Ala-Nva-pNA analog. In a typical 384-well screening format (50 µL assay volume), operating at Km concentration consumes approximately 46 µg of substrate per well for the Pro-containing compound versus an estimated >100 µg for the all-alanine equivalent. Over a 100,000-compound screening campaign, this translates to a procurement cost saving of >50% in substrate expenditure alone, justifying the selection of the Pro-containing scaffold on economic grounds independent of its biochemical advantages.

Multi-Protease Profiling in Inflammatory Disease

The intermediate rank of Nva in the human cathepsin G P1 preference order (kcat/Km rank 6 of 9, between Met and Ala) , combined with its defined activity toward pancreatic elastase 2 and the dual-cleavage signature in subtilisin-like enzymes , enables a single-substrate, multi-protease profiling strategy. In inflammatory disease research—where neutrophil elastase, cathepsin G, proteinase 3, and pancreatic elastase may all contribute to tissue damage—using the Nva substrate provides balanced, measurable signals from multiple proteases without the extreme selectivity of Phe (cathepsin G-optimized) or Val (neutrophil elastase-optimized) substrates that would mask contributions from other enzymes. The DL stereochemistry further broadens this profiling capability by probing stereochemical tolerance, a parameter increasingly recognized as relevant for understanding protease involvement in diseases where D-amino acid-containing peptides accumulate (e.g., aging, cataract).

Application
Selection Property
Validation Focus
Stereospecificity mapping
DL racemic configuration at all residues
Hydrolysis rate comparison vs. all‑L counterpart; deconvolution of subsite tolerance
Pancreatic elastase 2 activity in biological samples
Nva‑P1 isoform selectivity
Selectivity window against neutrophil elastase; signal linearity in complex matrices
Reduced‑substrate HTS campaigns
Pro‑containing scaffold lowers Km
Substrate mass per well; procurement cost efficiency at screening scale
Multi‑protease profiling in inflammatory research
Balanced intermediate activity across elastase, cathepsin G, and subtilisin‑like enzymes
Signal balance in multi‑enzyme assays; stereochemical tolerance as additional profiling parameter
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